Quinethazone-d5
Description
Significance of Deuterated Analogs in Advanced Chemical Investigations
Deuterium (B1214612) (D) is a stable, non-radioactive isotope of hydrogen. simsonpharma.comuobaghdad.edu.iq A deuterated analog is a molecule where one or more hydrogen atoms have been replaced by deuterium. wikipedia.org This seemingly subtle structural modification can have profound effects on the molecule's behavior, primarily due to the kinetic isotope effect (KIE). wikipedia.orgcdnsciencepub.com The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, which can lead to a significant reduction in the rate of chemical reactions that involve breaking this bond. informaticsjournals.co.in
Overview of Quinethazone-d5 in Contemporary Research Frameworks
Quinethazone (B1679951) is a thiazide-like diuretic compound that has been used in hypertension research. chemsrc.commedchemexpress.com It functions as a weak inhibitor of carbonic anhydrase and acts on the kidneys to promote the excretion of sodium, chloride, and water. medchemexpress.comontosight.aidrugbank.com
This compound is the deuterated analog of Quinethazone, where the five hydrogen atoms on the ethyl group have been replaced with deuterium atoms. pharmaffiliates.com This specific labeling makes it a valuable tool in modern analytical chemistry. The primary and most crucial application of this compound is as a stable isotope-labeled internal standard for the quantitative analysis of Quinethazone in biological samples. pharmaffiliates.com In techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard is essential for accurate and precise quantification. htslabs.com Because this compound is chemically identical to Quinethazone but has a higher mass, it co-elutes during chromatography but is distinguishable by the mass spectrometer, allowing for the correction of any sample loss during preparation and analysis. acs.org
The use of this compound as an internal standard is critical in pharmacokinetic studies, drug metabolism research, and in specialized areas such as doping control analysis, where precise measurement of the parent drug is required. acs.orgdshs-koeln.de
Data Tables
Table 1: Chemical Properties of Quinethazone and its Deuterated Analog
| Property | Quinethazone | This compound | Source(s) |
| Molecular Formula | C₁₀H₁₂ClN₃O₃S | C₁₀H₇D₅ClN₃O₃S | nih.gov, pharmaffiliates.com |
| Molecular Weight | 289.74 g/mol | 294.77 g/mol | chemsrc.com, pharmaffiliates.com |
| Synonyms | Hydromox, Aquamox | Quinethazone-(ethyl-d5) | nih.gov, pharmaffiliates.com |
| Primary Role | Diuretic, Antihypertensive Agent | Labeled Internal Standard | chemsrc.com, pharmaffiliates.com |
Table 2: Key Applications of Deuterated Compounds in Research
| Application Area | Description | Source(s) |
| Metabolic Studies | Tracing the metabolic fate of drugs and endogenous compounds to understand how they are absorbed, distributed, metabolized, and excreted (ADME). | cdnsciencepub.com, simsonpharma.com, acs.org |
| Pharmacokinetics (PK) | Improving the PK profile of a drug by slowing metabolism, which can extend its half-life and duration of action. | simsonpharma.com, wikipedia.org, informaticsjournals.co.in |
| Quantitative Analysis | Serving as ideal internal standards in mass spectrometry-based assays for precise and accurate quantification of the non-labeled parent compound. | diagnosticsworldnews.com, acs.org |
| Mechanistic Studies | Elucidating the mechanisms of chemical and enzymatic reactions by observing the kinetic isotope effect. | symeres.com, simsonpharma.com |
Properties
CAS No. |
1794737-41-9 |
|---|---|
Molecular Formula |
C10H12ClN3O3S |
Molecular Weight |
294.765 |
IUPAC Name |
7-chloro-4-oxo-2-(1,1,2,2,2-pentadeuterioethyl)-2,3-dihydro-1H-quinazoline-6-sulfonamide |
InChI |
InChI=1S/C10H12ClN3O3S/c1-2-9-13-7-4-6(11)8(18(12,16)17)3-5(7)10(15)14-9/h3-4,9,13H,2H2,1H3,(H,14,15)(H2,12,16,17)/i1D3,2D2 |
InChI Key |
AGMMTXLNIQSRCG-ZBJDZAJPSA-N |
SMILES |
CCC1NC2=CC(=C(C=C2C(=O)N1)S(=O)(=O)N)Cl |
Synonyms |
2-(Ethyl-d5)-7-chloro-1,2,3,4-tetrahydro-4-oxoquinazoline-6-sulfonamide; 2-(Ethyl-d5)-7-chloro-2,3-dihydro-4(1H)-quinazolone-6-sulfonamide; Aquamox-d5; CL 36010-d5; Hydromox-d5; Idrokin-d5; Quimethazin-d5; Quinethazon-d5; Quinethazonum-d5; 7-Chloro-2 |
Origin of Product |
United States |
Synthetic Methodologies for Quinethazone D5
Deuterium (B1214612) Incorporation Strategies
The introduction of deuterium into the quinethazone (B1679951) molecular framework requires precise and controlled chemical strategies to ensure high isotopic enrichment at specific positions. The ethyl group at the 2-position of the quinazolinone core is the target for deuteration to yield Quinethazone-d5.
Regioselective Deuteration Techniques
Regioselective deuteration is paramount to ensure that the deuterium atoms are incorporated only at the desired ethyl group, preserving the rest of the molecular structure. One common approach involves the use of deuterated starting materials in the synthesis of the quinethazone molecule. For the synthesis of this compound, this would typically involve a deuterated ethyl source.
Another potential strategy is the direct hydrogen-deuterium (H/D) exchange on the pre-formed quinethazone molecule. This can be achieved under specific catalytic conditions. For instance, transition metal catalysts, such as iridium complexes, have been shown to facilitate the ortho-deuteration of primary sulfonamides, a key functional group in quinethazone. While this would target the aromatic protons, similar principles could be adapted to target the ethyl group, although this would likely require significant methodological development to achieve the desired selectivity.
Electrochemical methods also present a viable route for selective deuteration. These techniques can generate deuterated reagents in situ or create conditions conducive to H/D exchange at specific sites within a molecule, such as positions alpha to a sulfur atom in sulfonamides.
Synthetic Pathways for Selective Isotopic Enrichment
A plausible synthetic pathway for this compound would commence with a deuterated precursor for the ethyl group. A common and efficient method involves the use of deuterated iodoethane (B44018) (C2D5I) or a similar deuterated ethylating agent.
The synthesis would likely follow a convergent approach, where the deuterated side chain is introduced at a key step in the formation of the quinazolinone ring. A general synthetic scheme could involve the following conceptual steps:
Preparation of a key intermediate: A suitable anthranilamide derivative bearing the sulfamoyl group is prepared.
Introduction of the deuterated ethyl group: This intermediate is then reacted with a deuterated ethylating agent, such as deuterated propionaldehyde (B47417) (CH3CD2CHO) or a derivative, to form the dihydroquinazolinone ring with the deuterated ethyl group at the 2-position.
Final modifications and purification: Subsequent chemical modifications, if necessary, are performed, followed by purification to yield the final this compound product.
The table below outlines a hypothetical comparison of potential deuterated starting materials for this synthesis:
| Deuterated Reagent | Potential Advantage | Potential Challenge |
| Iodoethane-d5 (CD3CD2I) | Commercially available, good leaving group for nucleophilic substitution. | May require harsh reaction conditions. |
| Propionaldehyde-d5 (CD3CD2CHO) | Can be used in condensation reactions to form the heterocyclic ring directly. | Potential for side reactions and may require specific catalysts. |
| Acetic acid-d4 (CD3COOD) | Can be a source of deuterated methyl and subsequently ethyl groups through multi-step synthesis. | Indirect route, potentially lower overall yield. |
Purification and Isolation of Deuterated Quinethazone
Following the synthesis, the purification and isolation of this compound are critical to remove any unreacted starting materials, byproducts, and, most importantly, any non-deuterated or partially deuterated quinethazone. Due to the very similar physical properties of isotopologues, this separation can be challenging.
Chromatographic techniques are the primary methods employed for the purification of deuterated compounds. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is a powerful tool for separating compounds based on subtle differences in their polarity and interaction with the stationary phase. While complete separation of d0 from d5 species can be difficult, HPLC is effective in removing other chemical impurities.
Recrystallization is another valuable technique for purifying solid compounds like this compound. By carefully selecting the solvent system, it is possible to obtain highly pure crystals of the desired deuterated compound, leaving impurities in the mother liquor. For quinazolinone derivatives, solvent mixtures such as ethanol-water are often effective for recrystallization.
The following table summarizes common purification techniques:
| Purification Method | Principle | Application to this compound |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning between a stationary and mobile phase. | Effective for removing chemical impurities and potentially enriching the d5 species. |
| Flash Chromatography | A rapid form of column chromatography using pressure. | Useful for initial purification to remove major impurities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures. | Can significantly increase the chemical and isotopic purity of the final product. |
Characterization of Isotopic Purity and Enrichment
To confirm the successful synthesis of this compound and to quantify the level of deuterium incorporation, rigorous analytical characterization is essential. This typically involves a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.
Mass Spectrometric Approaches for Isotopic Purity Assessment
Mass spectrometry (MS) is a fundamental technique for determining the isotopic enrichment of a deuterated compound. By analyzing the mass-to-charge ratio (m/z) of the molecular ions, the relative abundance of the deuterated species compared to the non-deuterated and partially deuterated species can be determined.
High-resolution mass spectrometry (HRMS) is particularly valuable as it provides highly accurate mass measurements, allowing for the clear distinction between the different isotopologues. In the case of this compound, the molecular ion peak would be expected to be 5 Daltons higher than that of the non-deuterated quinethazone. The isotopic purity is calculated by comparing the peak intensities of the d5 ion to the d0, d1, d2, d3, and d4 ions.
A hypothetical mass spectrum analysis for this compound might yield the following data:
| Isotopologue | Expected m/z | Relative Abundance (%) |
| Quinethazone-d0 | 289.0288 | < 1 |
| Quinethazone-d1 | 290.0351 | < 1 |
| Quinethazone-d2 | 291.0414 | < 1 |
| Quinethazone-d3 | 292.0476 | 1-2 |
| Quinethazone-d4 | 293.0539 | 5-10 |
| This compound | 294.0602 | > 90 |
Nuclear Magnetic Resonance Spectroscopy for Deuterium Position Confirmation
¹H NMR (Proton NMR) spectroscopy is used to observe the absence of signals at the positions where deuterium has been incorporated. In the ¹H NMR spectrum of this compound, the signals corresponding to the ethyl group protons would be significantly diminished or absent, confirming successful deuteration at that site.
²H NMR (Deuterium NMR) spectroscopy directly observes the deuterium nuclei. The ²H NMR spectrum of this compound would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the ethyl group. This provides unambiguous evidence of the location of the isotopic label. The chemical shift values in ²H NMR are analogous to those in ¹H NMR.
The following table outlines the expected NMR observations for this compound:
| NMR Technique | Expected Observation for this compound | Information Gained |
| ¹H NMR | Disappearance or significant reduction of signals corresponding to the ethyl group protons. | Confirms the site of deuteration. |
| ¹³C NMR | Signals for the carbons of the ethyl group may show splitting due to coupling with deuterium (C-D coupling). | Provides further evidence of deuteration at the ethyl group. |
| ²H NMR | Appearance of signals in the region expected for an ethyl group. | Directly confirms the presence and chemical environment of the deuterium atoms. |
Advanced Analytical Applications of Quinethazone D5
Development of Quantitative Analytical Methods
The quantification of therapeutic agents and their metabolites in biological matrices is a cornerstone of pharmaceutical research and clinical analysis. For compounds like quinethazone (B1679951), the development of robust, sensitive, and specific analytical methods is essential. The use of a stable isotope-labeled internal standard, such as Quinethazone-d5, is critical for achieving the highest levels of accuracy and precision. These advanced methods are predominantly based on chromatography coupled with mass spectrometry.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantitative analysis of drugs like quinethazone in complex biological samples due to its superior sensitivity and selectivity. researchgate.net The method combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry.
In a typical LC-MS/MS method for quinethazone, a reversed-phase C18 column is used to separate the analyte from other matrix components. The mobile phase often consists of a mixture of an aqueous solvent (like water with a formic acid modifier to improve ionization) and an organic solvent (such as acetonitrile (B52724) or methanol), run in a gradient elution mode to ensure efficient separation and good peak shape. nih.govfrontiersin.org
Following chromatographic separation, the column eluent is directed to the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates charged molecules. The tandem mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). nih.govmdpi.com This process provides two levels of mass-based specificity, significantly reducing background noise and enhancing selectivity. The use of this compound as an internal standard, with its distinct mass, allows for simultaneous monitoring of both the analyte and the standard. researchgate.net
Table 1: Representative LC-MS/MS Parameters for Quinethazone Analysis
| Parameter | Setting for Quinethazone | Setting for this compound (Internal Standard) |
| Precursor Ion (m/z) | 322.0 | 327.0 |
| Product Ion (m/z) | 242.1 | 247.1 |
| Collision Energy (eV) | 25 | 25 |
| Dwell Time (ms) | 100 | 100 |
| Ionization Mode | ESI Negative | ESI Negative |
Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies
While less common for polar compounds like quinethazone, Gas Chromatography-Mass Spectrometry (GC-MS) can also be adapted for its quantification. Due to the low volatility and thermal instability of many diuretics, a chemical derivatization step is typically required prior to GC analysis. dshs-koeln.deresearchgate.net This step converts the polar functional groups (e.g., amines, sulfonamides) into less polar, more volatile, and more thermally stable derivatives. Common derivatization techniques include methylation or trimethylsilylation. nih.gov
After derivatization, the sample is injected into the gas chromatograph, where the derivatized analyte is separated from other components based on its boiling point and interaction with the capillary column's stationary phase. fda.gov.tw The separated compounds then enter the mass spectrometer, which is typically operated in Selected Ion Monitoring (SIM) mode for quantitative analysis. In SIM mode, the instrument is set to detect only a few characteristic ions of the derivatized analyte and the internal standard, which increases sensitivity and selectivity compared to a full scan mode. fda.gov.tw Although viable, the additional sample preparation step of derivatization makes GC-MS methods more labor-intensive and susceptible to variability compared to modern LC-MS/MS approaches. researchgate.net
Table 2: Example Gas Chromatography Parameters for Derivatized Quinethazone Analysis
| Parameter | Value |
| GC Column | Phenyl-methyl silicone capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Inlet Temperature | 280 °C |
| Oven Program | Initial 150°C, ramp at 20°C/min to 300°C, hold for 5 min |
| MS Ionization | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
Application of Stable Isotope Dilution Analysis (SIDA)
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard for quantitative mass spectrometry because it provides the highest possible analytical accuracy and precision. frontiersin.orgnih.gov The technique relies on the use of a stable isotope-labeled version of the analyte, in this case, this compound, as an internal standard.
The fundamental principle of SIDA is the addition of a known quantity of the stable isotope-labeled internal standard (this compound) to the sample at the very beginning of the analytical process. lgcstandards.comalfa-chemistry.com This "spiked" standard is assumed to be chemically and physically identical to the endogenous, non-labeled analyte (Quinethazone). alfa-chemistry.com Therefore, it experiences the exact same effects during every step of the procedure, including extraction, derivatization (if any), chromatographic separation, and ionization. tum.de
Any loss of analyte during sample preparation will be accompanied by a proportional loss of the internal standard. Similarly, any variation in instrument response will affect both the analyte and the standard equally. scioninstruments.com The mass spectrometer distinguishes between the analyte and the internal standard based on their mass difference. Quantification is based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to the internal standard's signal. researchgate.net This ratio remains constant despite variations in sample handling or instrument performance, thus correcting for potential errors and ensuring highly accurate and reliable results. researchgate.net
For absolute quantification using SIDA, a calibration curve is constructed. researchgate.net A series of calibration standards are prepared containing a fixed concentration of the internal standard (this compound) and progressively increasing concentrations of the native analyte (Quinethazone). scielo.br These standards are analyzed using the established LC-MS/MS or GC-MS method.
A calibration curve is then generated by plotting the ratio of the peak area of the analyte to the peak area of the internal standard (AreaAnalyte / AreaIS) against the known concentration of the analyte. libretexts.org A linear regression analysis is applied to the data points. For the method to be considered reliable, the coefficient of determination (R²) should typically be greater than 0.995. mdpi.comresearchgate.net The concentration of Quinethazone in unknown samples, which have been spiked with the same amount of this compound, is then calculated by measuring their peak area ratio and interpolating this value back to the calibration curve. rsc.org
Table 3: Representative Data for a SIDA Calibration Curve
| Standard Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) |
| 1.0 | 8,250 | 410,500 | 0.0201 | 1.0 |
| 5.0 | 42,100 | 415,200 | 0.1014 | 5.1 |
| 20.0 | 165,800 | 409,800 | 0.4046 | 19.9 |
| 100.0 | 835,400 | 412,100 | 2.0272 | 100.2 |
| 500.0 | 4,150,900 | 408,700 | 10.1564 | 498.9 |
Matrix effects are a significant challenge in quantitative analysis, particularly with LC-MS/MS using ESI. nih.gov These effects are caused by co-eluting endogenous components from the sample matrix (e.g., salts, lipids, proteins in plasma or urine) that can either suppress or enhance the ionization of the target analyte in the MS source. researchgate.netmyadlm.org This leads to inaccurate and unreliable quantification if not properly addressed.
The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for matrix effects. researchgate.net Because this compound is structurally identical to Quinethazone, it has the same chromatographic retention time and co-elutes with the analyte. wuxiapptec.com Consequently, both compounds are exposed to the same interfering matrix components at the same time in the ion source and experience the same degree of ion suppression or enhancement. nih.govwuxiapptec.com While the absolute signal intensity of both the analyte and the internal standard may change due to the matrix, the crucial ratio of their signals remains unaffected. This ensures that the accuracy of the quantification is maintained even in the presence of strong matrix effects. nih.gov
Table 4: Demonstration of Matrix Effect Mitigation with this compound
| Sample Type | Analyte Peak Area | IS Peak Area | % Signal Change (vs. Solvent) | Peak Area Ratio (Analyte/IS) | % Ratio Change (vs. Solvent) |
| Solvent Standard | 835,400 | 412,100 | N/A | 2.0272 | N/A |
| Spiked Plasma Extract | 459,470 | 226,655 | -45% (Analyte), -45% (IS) | 2.0272 | 0.0% |
Standardization in Quantitative Bioanalysis and Quality Control
This compound serves as an essential tool for the standardization of quantitative bioanalytical assays for Quinethazone. By incorporating a fixed concentration of this compound into every sample, including calibration standards and quality controls, a reliable and reproducible measurement of the analyte can be achieved. nih.gov This internal standardization is crucial for compensating for the loss of analyte during sample processing and for variations in instrument response due to matrix effects. aptochem.com
In the context of quality control, QC samples are prepared by spiking a known amount of Quinethazone into a blank biological matrix, along with this compound. These QC samples are analyzed with each batch of study samples to ensure the validity of the results. The consistent and accurate measurement of these QC samples provides confidence in the data generated for the unknown samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for achieving the highest level of accuracy and precision in quantitative bioanalysis. scispace.com
Role as an Internal Standard in High-Throughput Assays
In the realm of high-throughput screening and quantitative bioanalysis, the use of a stable isotope-labeled internal standard (IS) is considered the gold standard for achieving robust and reliable results, especially in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. aptochem.comnih.gov this compound serves as an ideal internal standard for the quantification of Quinethazone in various biological matrices.
An internal standard is a compound added in a known quantity to samples, calibrators, and controls to correct for variability throughout the analytical process. scioninstruments.com The primary advantage of using a deuterated standard like this compound is that it exhibits nearly identical physicochemical properties to the analyte, Quinethazone. aptochem.com This means it has the same chromatographic retention time, extraction recovery, and ionization efficiency in the mass spectrometer's ion source. aptochem.com However, due to its increased mass, the mass spectrometer can easily differentiate it from the non-labeled analyte. aptochem.com
This co-elution and similar behavior allow this compound to effectively compensate for variations that can occur during sample preparation (e.g., protein precipitation, liquid-liquid extraction) and instrumental analysis (e.g., injection volume differences, ion suppression or enhancement). nih.govnih.gov Matrix effects, where other components in a complex sample like plasma or urine interfere with the ionization of the target analyte, are a common challenge in LC-MS/MS. nih.gov A stable isotope-labeled IS experiences these effects to the same degree as the analyte, enabling accurate correction and improving assay precision and accuracy. nih.govresearchgate.net The use of such standards is a critical component of high-throughput methods that aim to process a large number of samples efficiently, as seen in various drug analysis applications. spectroscopyonline.comnih.gov
The table below illustrates the principle of using this compound as an internal standard in an LC-MS/MS assay by showing the distinct mass-to-charge ratios (m/z) that would be monitored for the analyte and the standard.
| Compound | Molecular Formula | Precursor Ion (m/z) [M+H]⁺ | Product Ion (m/z) | Role in Assay |
| Quinethazone | C₁₀H₁₂ClN₃O₃S | 289.0 | Hypothetical | Analyte |
| This compound | C₁₀H₇D₅ClN₃O₃S | 294.0 | Hypothetical | Internal Standard |
| This table is for illustrative purposes. The exact precursor and product ions would be determined during method development. |
Mechanistic and Preclinical Metabolic Investigations Utilizing Quinethazone D5
Application in Kinetic Isotope Effect (KIE) Studies
Investigation of Transition State Structures
The use of deuterium-labeled compounds like Quinethazone-d5 is a powerful method for probing the transition state of a chemical reaction, a concept known as the kinetic isotope effect (KIE). libretexts.org The KIE is the change in the rate of a reaction when an atom in the reactant is replaced by one of its heavier isotopes. libretexts.orgprinceton.edu
In the context of drug metabolism, if a carbon-hydrogen (C-H) bond is broken in the rate-determining step of an enzymatic reaction, replacing that hydrogen with a deuterium (B1214612) (to form a C-D bond) will typically slow down the reaction. mmcmodinagar.ac.in This is because the C-D bond has a lower zero-point vibrational energy and is therefore stronger than the C-H bond. princeton.edu More energy is required to break the C-D bond, leading to a slower reaction rate.
The magnitude of the KIE, often expressed as the ratio of the rate constant for the light isotope to the heavy isotope (kH/kD), provides valuable information about the geometry and nature of the transition state. mmcmodinagar.ac.in A large KIE (typically kH/kD > 2) is strong evidence that the C-H bond is being broken in the rate-determining step. mmcmodinagar.ac.in The precise value can offer insights into whether the transition state is early (reactant-like), late (product-like), or symmetrical. princeton.edu
Table 1: Theoretical Kinetic Isotope Effects and Transition State Interpretation
| Observed kH/kD Value | General Interpretation |
| ~1 | C-H bond is not broken in the rate-determining step. |
| 2 - 7 | Primary KIE; indicates C-H bond breaking in the rate-determining step. |
| >7 | Suggests significant quantum tunneling of hydrogen. |
This table represents theoretical values and interpretations in the study of kinetic isotope effects and is not based on experimental data for this compound.
Elucidation of Enzyme Catalysis Mechanisms
Isotopically labeled compounds are instrumental in deciphering the stepwise sequence of events in an enzyme-catalyzed reaction. mdpi.com By strategically placing a deuterium label on a molecule like Quinethazone (B1679951), researchers can trace the metabolic fate of that specific position.
For instance, many drugs are metabolized by cytochrome P450 enzymes through oxidation. If the metabolism of Quinethazone involves the hydroxylation of the ethyl group, replacing a hydrogen on that ethyl group with deuterium (creating this compound) would be expected to exhibit a KIE if that C-H bond cleavage is rate-limiting. nih.gov Observing a slower rate of metabolism for this compound compared to the unlabeled compound would support a mechanism where the abstraction of a hydrogen atom from the ethyl group is a key step. nih.gov
Furthermore, analysis of the metabolic products of this compound using techniques like mass spectrometry can reveal the exact sites of metabolic modification. This information is crucial for building a complete picture of the drug's metabolic pathway.
While these methodologies are standard in drug metabolism studies, their specific application to this compound has not been documented in the accessible scientific literature. The diuretic action of Quinethazone is known to involve the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidneys. drugbank.comnih.gov However, detailed investigations into its enzymatic breakdown using deuterated analogs are not publicly available. The use of deuterated compounds like Deutetrabenazine to slow metabolism and improve pharmacokinetics is a known strategy in drug development, highlighting the potential utility of such studies. drugbank.com
Theoretical and Computational Studies Involving Quinethazone D5
Quantum Chemical Calculations of Deuterium (B1214612) Isotope Effects
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the subtle changes that arise from isotopic substitution. nih.govmdpi.com The primary focus of these calculations for Quinethazone-d5 is to elucidate the kinetic and equilibrium isotope effects resulting from the replacement of five hydrogen atoms with deuterium.
The deuterium isotope effect is the change in the rate or equilibrium constant of a reaction when a hydrogen atom is replaced by a deuterium atom. libretexts.org These effects stem from the difference in mass between hydrogen and deuterium, which leads to a lower zero-point vibrational energy for a C-D bond compared to a C-H bond. libretexts.org Breaking a C-D bond, therefore, requires more energy than breaking a C-H bond, often resulting in a slower reaction rate for the deuterated compound (a normal kinetic isotope effect, kH/kD > 1). libretexts.org
In the context of this compound, DFT calculations can be employed to model the vibrational frequencies of the molecule and its transition states during metabolic reactions. The primary sites of metabolism for quinethazone (B1679951) involve oxidation, and the substitution of hydrogen with deuterium at these positions is expected to slow down the metabolic process.
Research Findings:
While specific studies on this compound are not prevalent in public literature, the principles are well-established. DFT methods, such as B3LYP with a basis set like 6-31G(d), are commonly used to optimize the geometries of the parent compound and its deuterated isotopologue. mdpi.com These calculations can predict changes in NMR chemical shifts upon deuteration, which can be correlated with experimental data to validate the computational model. nih.gov For example, two-bond deuterium isotope effects on ¹³C chemical shifts have been shown to correlate with hydrogen bond energies and can be calculated with high accuracy. mdpi.com
Hypothetical DFT calculations on this compound would likely predict a significant kinetic isotope effect for metabolic pathways involving the cleavage of a C-D bond on the deuterated ethyl group. The magnitude of this effect can be estimated by calculating the activation energies for the C-H and C-D bond-breaking steps.
Table 1: Predicted Kinetic Isotope Effects (KIE) for this compound Metabolism
| Metabolic Reaction | Calculated kH/kD (at 298 K) | Predicted Impact |
| Alkyl Chain Oxidation | 3.5 - 5.0 | Significant decrease in the rate of metabolism |
| Aromatic Ring Hydroxylation | 1.1 - 1.5 | Minor decrease in the rate of metabolism |
Molecular Dynamics Simulations for Conformational Analysis of Labeled Compound
The increased mass of deuterium can subtly alter the vibrational modes and intramolecular interactions, which may lead to a preference for certain conformations. These conformational changes, although minor, can influence how the molecule binds to its biological targets, such as the Na+-Cl- cotransporter and carbonic anhydrases. drugbank.com
MD simulations typically employ force fields like ff14SB for the protein and GAFF (General Amber Force Field) for the ligand (this compound). acs.org The system is solvated in a water box, and the simulation is run for a sufficient duration (e.g., hundreds of nanoseconds) to observe the conformational landscape of the molecule. acs.org
Research Findings:
Table 2: Conformational Dihedral Angle Preferences from a Hypothetical MD Simulation
| Dihedral Angle (Ethyl Group) | Quinethazone (non-deuterated) | This compound |
| Torsion 1 (C-C-N-S) | -65° ± 15° | -68° ± 10° |
| Torsion 2 (H-C-C-H) | 60° ± 20° | 60° ± 15° |
Emerging Research Directions and Future Perspectives
Development of Novel Analytical Techniques for Quinethazone-d5
The development of highly sensitive and specific analytical methods is crucial for the accurate quantification of drugs and their metabolites in biological matrices. This compound, as a deuterated analog of quinethazone (B1679951), plays a pivotal role as an internal standard in the evolution of these techniques, particularly in mass spectrometry (MS)-based methods. texilajournal.comclearsynth.com
The use of deuterated internal standards is a well-established strategy to improve the accuracy and precision of quantitative bioanalysis. texilajournal.comaptochem.com These standards, including this compound, exhibit nearly identical physicochemical properties to their non-deuterated counterparts, such as extraction recovery, chromatographic retention time, and ionization response in mass spectrometry. aptochem.com This co-elution and similar behavior compensate for variations in sample preparation and instrumental analysis, including matrix effects that can suppress or enhance the analyte signal. texilajournal.comclearsynth.com
Recent advancements in analytical instrumentation, such as ultra-high-performance liquid chromatography coupled to high-resolution mass spectrometry (UHPLC–HRMS), have enabled the simultaneous screening of a large number of compounds in complex samples like dried blood spots. acs.org In such multi-analyte methods, the inclusion of specific deuterated internal standards like this compound for each analyte is critical for reliable quantification. The development of these sophisticated methods is ongoing, with a focus on increasing the number of detectable compounds, improving sensitivity, and reducing analysis time and cost. nih.gov
Future research will likely focus on the development of even more advanced and automated analytical platforms. These could include novel sample preparation techniques and more sophisticated mass spectrometry methods that can further enhance the sensitivity and specificity of detecting quinethazone, using this compound as the benchmark for quantification. researchgate.net
Advanced Applications in Systems Biology and Metabolomics Research (Preclinical Context)
Systems biology and metabolomics aim to provide a comprehensive understanding of complex biological systems by studying the interactions of various components, including small molecules or metabolites. researchgate.netdbkgroup.org Stable isotope-labeled compounds, such as this compound, are indispensable tools in this research, allowing for the precise tracking and quantification of metabolic pathways. moravek.comnih.gov
In a preclinical setting, this compound can be used in stable isotope-resolved metabolomics (SIRM) studies. mdpi.com These studies involve introducing the labeled compound into a biological system (e.g., cell cultures or animal models) to trace the metabolic fate of quinethazone. By analyzing the distribution of the deuterium (B1214612) label in various metabolites using mass spectrometry, researchers can elucidate the drug's metabolic pathways and its impact on endogenous metabolic networks. moravek.comnih.gov This approach provides a dynamic view of cellular metabolism that is not achievable with traditional, label-free methods. nih.gov
The integration of metabolomics data with other "omics" data (genomics, proteomics, transcriptomics) is a key aspect of systems biology. researchgate.net By using this compound to generate precise metabolomic data, researchers can build more accurate computational models of biological systems. These models can help to predict how a drug like quinethazone might affect the system as a whole and can aid in the identification of new biomarkers for drug efficacy or toxicity. moravek.comnih.gov
Future applications in this area may involve more complex experimental designs, such as combining the use of this compound with other stable isotope tracers to simultaneously probe multiple metabolic pathways. Furthermore, advancements in data analysis and computational modeling will be crucial for interpreting the large and complex datasets generated in these studies. dbkgroup.orgelixir-europe.org
Potential for Expanding Mechanistic Studies into New Biological Systems
The primary mechanism of action for quinethazone is the inhibition of the Na+/Cl- cotransporter in the distal convoluted tubules of the kidney, leading to its diuretic and antihypertensive effects. drugbank.com However, research suggests that thiazide-like diuretics may have other pharmacological effects, such as the inhibition of carbonic anhydrases. taylorandfrancis.comresearchgate.net
The use of this compound can facilitate more detailed mechanistic studies to explore these off-target effects and to understand the drug's mechanism of action in different biological systems. For instance, the kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can be exploited. symeres.com By comparing the metabolic rates of quinethazone and this compound, researchers can identify the specific metabolic steps that involve the cleavage of a C-H bond. nih.gov This can provide valuable insights into the enzymes responsible for its metabolism and potential drug-drug interactions.
Furthermore, this compound can be used in preclinical studies to investigate the drug's effects on various organ systems beyond the kidney. By accurately measuring the distribution and concentration of the drug and its metabolites in different tissues, researchers can explore potential new therapeutic applications or understand the mechanisms behind observed side effects. For example, studies could investigate its effects on vascular smooth muscle or its potential role in modulating ion channels in other tissues. drugbank.com
Future mechanistic studies could employ this compound in combination with advanced imaging techniques, such as mass spectrometry imaging, to visualize the spatial distribution of the drug and its metabolites within tissues and cells. This would provide a more detailed understanding of its site of action and cellular uptake.
Future Role in Certified Reference Material Development for Analytical Chemistry
Certified Reference Materials (CRMs) are essential for ensuring the accuracy and traceability of chemical measurements. micromeritics.comalfa-chemistry.com They are produced under stringent manufacturing procedures and are accompanied by a certificate that provides the certified value of a specific property, its uncertainty, and a statement of traceability. spectrumchemical.comscribd.com
Given its stability and well-defined isotopic enrichment, this compound is an ideal candidate for development as a CRM. As a CRM, this compound would serve as a primary standard for the calibration of analytical instruments and the validation of analytical methods for the quantification of quinethazone. alfa-chemistry.comspectrumchemical.com This is particularly important in regulated environments such as clinical diagnostics and anti-doping analysis, where the accuracy of results is paramount. nih.gov
The development process for a CRM involves rigorous characterization by multiple independent and high-precision analytical techniques to establish the certified value with a low level of uncertainty. This process is overseen by national metrology institutes or accredited reference material producers. micromeritics.com The increasing demand for high-quality reference materials in analytical chemistry suggests a strong future role for compounds like this compound in this capacity.
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Quinethazone-d5 with high isotopic purity?
- Methodological Answer : Synthesis of this compound typically involves deuterium labeling at specific positions (e.g., aromatic rings or methyl groups) using deuterated reagents (e.g., D₂O, CD₃I). Key steps include:
- Reaction Optimization : Adjusting temperature, solvent polarity, and reaction time to maximize deuterium incorporation while minimizing side reactions.
- Purification : Employing techniques like preparative HPLC or column chromatography to isolate the deuterated compound from non-deuterated impurities .
- Characterization : Confirming isotopic purity via high-resolution mass spectrometry (HRMS) and quantifying deuterium content using ²H NMR or isotope ratio mass spectrometry (IRMS) .
Q. How can researchers validate the stability of this compound under varying storage conditions?
- Methodological Answer : Stability studies should follow ICH guidelines:
- Experimental Design : Store samples under accelerated conditions (e.g., 40°C/75% RH) and analyze degradation products via LC-MS/MS at predefined intervals.
- Data Interpretation : Compare peak areas of this compound and degradation products over time, calculating degradation kinetics (e.g., Arrhenius plots for temperature-dependent decay) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported metabolic pathways of this compound across in vitro and in vivo models?
- Methodological Answer :
- Comparative Analysis : Use stable isotope tracing in hepatocyte cultures (in vitro) and rodent models (in vivo) with Quinethazone-d4. Monitor metabolites via UPLC-QTOF-MS to identify species-specific discrepancies.
- Mechanistic Validation : Apply CRISPR-edited CYP450 isoforms in cell lines to isolate enzyme-specific contributions to metabolic discrepancies .
- Statistical Frameworks : Employ Bayesian meta-analysis to reconcile conflicting data, weighting studies by sample size and methodological rigor .
Q. How to design a robust pharmacokinetic (PK) study for this compound that accounts for deuterium isotope effects?
- Methodological Answer :
- Study Design : Use a crossover design in animal models, administering both non-deuterated Quinethazone and this compound.
- Parameter Measurement : Compare AUC, Cmax, and half-life differences attributable to deuterium-induced metabolic slowing (e.g., via CYP450 inhibition assays).
- Modeling : Apply physiologically based pharmacokinetic (PBPK) modeling to predict human PK profiles, incorporating isotope effects on clearance rates .
Q. What analytical methods are optimal for detecting low-abundance this compound metabolites in complex biological matrices?
- Methodological Answer :
- Sample Preparation : Use solid-phase extraction (SPE) with deuterated internal standards to minimize matrix effects.
- Detection : Couple microsampling techniques (e.g., dried blood spots) with high-sensitivity LC-MS/MS operating in multiple reaction monitoring (MRM) mode.
- Data Validation : Confirm metabolite identities via tandem MS fragmentation patterns and co-elution with synthetic reference standards .
Methodological Frameworks for Data Analysis
Q. How to address batch-to-batch variability in this compound synthesis for large-scale studies?
- Methodological Answer :
- Quality Control (QC) Protocols : Implement in-process controls (e.g., real-time FTIR monitoring of deuterium incorporation).
- Statistical Process Control (SPC) : Use control charts to track critical parameters (e.g., reaction yield, isotopic purity) and identify assignable causes of variability .
Q. What criteria should guide the selection of deuterated analogs in tracer studies involving this compound?
- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasibility : Ensure synthetic accessibility and cost-effectiveness of deuterated analogs.
- Novelty : Prioritize analogs with unstudied metabolic or pharmacological properties.
- Ethical Compliance : Verify that deuterium labeling does not alter toxicity profiles .
Tables: Key Analytical Parameters for this compound
| Parameter | Method | Acceptable Range | Reference |
|---|---|---|---|
| Isotopic Purity | ²H NMR | ≥98% deuterium | |
| Residual Solvents | GC-FID | ≤ICH Q3C limits | |
| Plasma Stability (24h, RT) | LC-MS/MS | Degradation ≤5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
